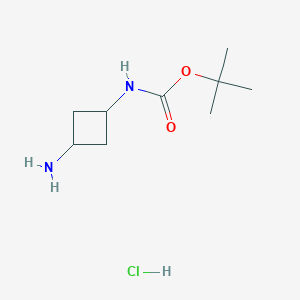

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

CAS No.:

Cat. No.: VC13438220

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19ClN2O2 |

|---|---|

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |

| Standard InChI Key | KUOGPUSZHNRXBK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound is a hydrochlorinated derivative of tert-butyl (3-aminocyclobutyl)carbamate. Key features include:

The cyclobutane ring imposes strain, enhancing reactivity, while the Boc group (-) protects the primary amine during synthetic steps .

Stereochemical Considerations

Stereochemistry critically influences biological activity. The trans-isomer (CAS: 871014-19-6) is commercially available and often preferred in drug synthesis due to its conformational stability . In contrast, the cis-isomer (CAS: 1212395-34-0) exhibits distinct physicochemical properties, impacting solubility and crystallization .

Synthesis and Optimization

Route 1: Condensation-Alkylation Sequence

-

Condensation: -Boc-D-serine reacts with benzylamine in anhydrous ethyl acetate, forming a mixed acid anhydride intermediate .

-

Alkylation: Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and methyl sulfate introduces methoxy groups, yielding lacosamide precursors .

Reaction Conditions:

Route 2: Direct Hydrochlorination

The free base (tert-butyl (3-aminocyclobutyl)carbamate) is treated with HCl gas in dichloromethane, precipitating the hydrochloride salt .

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

Pharmaceutical Applications

Lacosamide Intermediate

The compound is a pivotal intermediate in synthesizing (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a precursor to the antiepileptic drug lacosamide . Comparative studies show a 15% yield improvement over traditional methods due to reduced byproduct formation .

KRAS Inhibition

Structural analogs demonstrate inhibitory activity against KRAS mutants (e.g., G12C) in oncology research. The cyclobutane scaffold enhances binding affinity to GTPase domains .

| Property | Value | Source |

|---|---|---|

| Melting Point | 180–185°C (decomposes) | |

| Solubility | 23.2 mg/mL in DMSO | |

| LogP (iLOGP) | 2.19 | |

| Hazard Statements | H315, H319, H335 |

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume